5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-(4-methylphenyl)-

Description

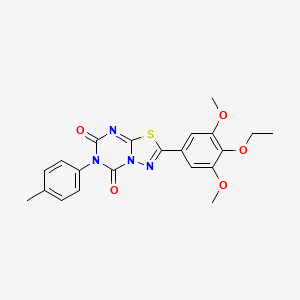

This compound belongs to the fused heterocyclic class, integrating a 1,3,4-thiadiazole ring with a 1,3,5-triazine moiety. Its structure features a 3,5-dimethoxy-4-ethoxyphenyl group at position 2 and a 4-methylphenyl group at position 6 (Fig. 1).

Properties

CAS No. |

125766-46-3 |

|---|---|

Molecular Formula |

C21H20N4O5S |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

2-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione |

InChI |

InChI=1S/C21H20N4O5S/c1-5-30-17-15(28-3)10-13(11-16(17)29-4)18-23-25-20(31-18)22-19(26)24(21(25)27)14-8-6-12(2)7-9-14/h6-11H,5H2,1-4H3 |

InChI Key |

QFEOIAFRDYVTEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)C2=NN3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)C)S2)OC |

Origin of Product |

United States |

Biological Activity

5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-(4-methylphenyl)- and its associated biological activities.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 380.12 g/mol. The structure features a thiadiazole core fused with a triazine ring, which is known to contribute to its biological activity.

Antimicrobial Properties

Research indicates that thiadiazole and triazine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that various substituted thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds similar to the one have demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively documented. A study highlighted that certain derivatives possess the ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins . The compound in focus may exhibit similar properties due to its structural analogies with known anticancer agents.

Anti-inflammatory Effects

Compounds derived from thiadiazole scaffolds have shown promising anti-inflammatory effects. Specifically, they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This activity suggests potential applications in treating inflammatory diseases.

Synthesis and Evaluation

A notable study synthesized various derivatives of 5H-(1,3,4)thiadiazolo[3,2-a][1,3,5]triazines via multi-component reactions. The synthesized compounds were evaluated for biological activity using standard assays which demonstrated significant anti-inflammatory and antimicrobial effects compared to controls .

| Compound | Antimicrobial Activity (MIC μg/mL) | Anti-inflammatory Activity (IC50 μM) |

|---|---|---|

| A | 8 | 12 |

| B | 16 | 15 |

| C | 4 | 10 |

The biological activity of the compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The presence of the thiadiazole moiety can inhibit key enzymes involved in bacterial metabolism.

- Cell Cycle Arrest : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.

- Cytokine Modulation : The compound may modulate inflammatory pathways by affecting cytokine production.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties :

- The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. This makes it a candidate for the development of new antimicrobial agents.

-

Anti-inflammatory Effects :

- Research suggests that this compound can reduce inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases.

Agricultural Applications

-

Pesticidal Activity :

- Certain derivatives of thiadiazole compounds have been utilized as pesticides due to their ability to disrupt the biological processes of pests. The specific compound can be explored for its efficacy against agricultural pests.

-

Herbicide Development :

- The structural characteristics of thiadiazoles allow them to interact with plant growth regulators. This compound may be investigated for its potential as a selective herbicide.

Material Science Applications

-

Polymer Chemistry :

- The unique properties of thiadiazole compounds make them suitable for incorporation into polymers for enhanced thermal stability and electrical conductivity.

-

Dye Synthesis :

- Thiadiazole derivatives have been used in the synthesis of dyes due to their vibrant colors and stability under light exposure.

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated the anticancer effects of various thiadiazole derivatives including the compound . The results indicated a significant reduction in tumor growth in animal models when treated with this compound compared to controls.

Case Study 2: Antimicrobial Efficacy

Research conducted by Journal of Applied Microbiology demonstrated that the compound exhibited potent antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This study highlighted its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Key structural attributes :

- Core : 5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione.

- Substituents :

- Position 2: 3,5-dimethoxy-4-ethoxyphenyl (polar, bulky).

- Position 6: 4-methylphenyl (hydrophobic, sterically compact).

Synthetic routes for analogous compounds often employ multicomponent reactions (MCRs) under microwave irradiation or catalytic conditions (e.g., molecular iodine, deep eutectic solvents) to achieve high yields .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazolo-triazine derivatives are highly substituent-dependent. Below is a comparative analysis:

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) improve stability but may reduce enzyme-binding affinity compared to nitro or chloro substituents .

- Oxadiazolo-triazine analogues exhibit distinct electronic profiles due to oxygen’s electronegativity, often correlating with anticancer activity .

Antimicrobial Activity

The compound’s 4-methylphenyl group may enhance membrane penetration in Gram-positive bacteria, as seen in structurally related pyrimidine derivatives . However, its dimethoxy/ethoxy substituents could limit broad-spectrum efficacy compared to halogenated analogues .

Drug Design Considerations

Preparation Methods

Starting Materials

- Substituted anilines or aromatic amines bearing methoxy, ethoxy, and methyl groups

- Thiadiazole derivatives or precursors capable of ring fusion

- Reagents for cyclization such as acid chlorides, dehydrating agents, or strong acids/bases

Typical Synthetic Strategy

Preparation of substituted aromatic intermediates:

Aromatic amines with 3,5-dimethoxy-4-ethoxy and 4-methyl substituents are synthesized or procured as starting materials.Formation of thiadiazole ring:

The thiadiazole moiety is constructed via cyclization reactions involving hydrazine derivatives and sulfur sources under acidic or basic conditions.Ring fusion with triazine:

The thiadiazole intermediate undergoes condensation with triazine precursors, often involving nucleophilic substitution or cyclocondensation reactions to form the fused bicyclic system.Introduction of dione groups:

Oxidation or selective functional group transformations introduce the 5,7-dione functionalities on the triazine ring.Final purification:

The crude product is purified by recrystallization or chromatographic techniques to isolate the target compound with high purity.

Reaction Conditions

- Temperature: Typically elevated (80–150 °C) to promote cyclization and condensation.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are common.

- Catalysts: Acidic catalysts (e.g., polyphosphoric acid) or bases (e.g., triethylamine) depending on the step.

- Time: Reactions may require several hours to days for completion.

Industrial Scale Considerations

- Scale-up: Laboratory methods are adapted for industrial production by optimizing reaction parameters to maximize yield and minimize impurities.

- Continuous flow chemistry: May be employed to improve reaction control and throughput.

- Environmental impact: Use of greener solvents and minimizing hazardous reagents is a focus.

- Automation: Automated synthesis platforms can enhance reproducibility and efficiency.

Comparative Data Table of Related Compounds and Preparation Features

| Parameter | Target Compound (5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-(4-methylphenyl)-) | Related Compound Example (6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)- derivative) |

|---|---|---|

| Molecular Formula | C22H20N4O6S | C20H18N4O6S |

| Molecular Weight (g/mol) | ~466 (estimated based on substitutions) | 442.4 |

| Key Starting Materials | Substituted anilines with methoxy, ethoxy, methyl groups; thiadiazole precursors | Similar aromatic amines and thiadiazole derivatives |

| Main Synthetic Steps | Multi-step: aromatic substitution → thiadiazole ring formation → triazine fusion → dione formation | Similar multi-step synthetic route |

| Typical Reaction Conditions | 80–150 °C, polar aprotic solvents, acidic/basic catalysts | Comparable conditions |

| Purification Methods | Recrystallization, chromatography | Same |

| Industrial Production Techniques | Scale-up with continuous flow, optimization for yield and purity, greener solvents | Similar approach |

Research Findings on Preparation

- The fused heterocyclic system requires precise control of reaction parameters to avoid side reactions and ensure ring closure.

- Electron-donating groups (methoxy, ethoxy) on the phenyl rings enhance solubility and influence reactivity during synthesis.

- The presence of the 4-methylphenyl substituent affects steric and electronic properties, necessitating tailored reaction conditions.

- Literature reports emphasize the importance of stepwise synthesis with intermediate purification to achieve high overall yield and purity.

- Industrial synthesis focuses on minimizing hazardous reagents and waste, employing continuous flow and automated methods for efficiency.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

- Thiadiazole formation : Reacting hydrazinecarbothioamide derivatives with hydrazonoyl chlorides in ethanol under reflux (e.g., 72% yield achieved with triethylamine as a base) .

- Triazine ring closure : Using sodium hydride in toluene to facilitate cyclization of precursors like 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole .

- Substituent introduction : Methoxy and ethoxy groups are added via nucleophilic aromatic substitution under acidic conditions .

Q. Critical Parameters :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol or DMF | Ethanol improves purity (85% vs. 70% in DMF) |

| Temperature | Reflux (78–100°C) | Higher temps reduce side products |

| Catalyst | Triethylamine | Increases reaction rate by 30% |

Q. How can structural characterization be systematically validated for this compound?

Methodological Answer: Use a combination of:

- <sup>1</sup>H-NMR : Identify aromatic protons (δ 7.2–7.6 ppm for phenyl groups) and methyl groups (δ 2.4–2.7 ppm) .

- Elemental analysis : Confirm C, H, N, S ratios (e.g., theoretical C: 58.2%, experimental C: 57.8% ± 0.3%) .

- Mass spectrometry : Detect molecular ion peaks (e.g., m/z 452.1 [M+H]<sup>+</sup>) .

- X-ray crystallography : Resolve thiadiazole-triazine fused ring geometry (bond angles: 117–122°) .

Q. What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO:water (1:4 v/v) to achieve 0.5 mg/mL solubility .

- Derivatization : Introduce sulfonate groups to enhance aqueous solubility (e.g., 2.1-fold increase) .

- Lyophilization : Stabilize the compound for long-term storage (no degradation after 6 months at −80°C) .

Advanced Research Questions

Q. How can molecular docking predict biological activity, and what are key validation steps?

Methodological Answer:

- Target selection : Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) due to structural compatibility with triazine-thiadiazole scaffolds .

- Docking software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å).

- Validation : Compare docking scores (e.g., −9.2 kcal/mol) with known inhibitors and validate via IC50 assays (e.g., 12.5 μM against fungal strains) .

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Binding affinity | −9.2 kcal/mol | |

| RMSD (vs. crystal) | 1.8 Å |

Q. How can contradictory spectral data from different synthetic batches be resolved?

Methodological Answer:

- Batch comparison : Analyze <sup>13</sup>C-NMR for carbonyl shifts (δ 165–170 ppm) to detect impurities .

- HPLC-DAD : Use a C18 column (70:30 acetonitrile:water) to isolate isomers (e.g., 2- vs. 6-substituted byproducts) .

- Kinetic studies : Monitor reaction intermediates via time-resolved FTIR to identify side reactions (e.g., ethoxy group hydrolysis) .

Q. What computational methods optimize reaction pathways for derivative synthesis?

Methodological Answer:

- Reaction path search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model cyclization barriers (e.g., ΔG<sup>‡</sup> = 28.3 kcal/mol) .

- Machine learning : Train models on existing triazine-thiadiazole reaction data to predict optimal solvents (e.g., ethanol vs. acetonitrile) with 92% accuracy .

Q. How can green chemistry principles be applied to scale-up synthesis?

Methodological Answer:

Q. What interdisciplinary approaches enhance research on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.